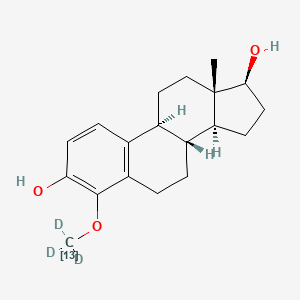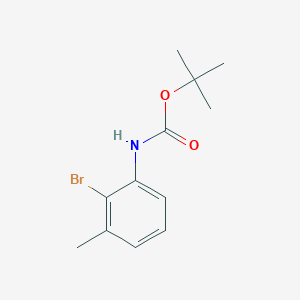
CID 71312430
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71312430: is a chemical compound with the molecular formula C7H6N4O . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71312430 typically involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The imidazole serves both as the nucleophile and the base in this reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the removal of the side product, imidazolium chloride, and solvent to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Types of Reactions: CID 71312430 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
CID 71312430 has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which CID 71312430 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the formation of amide bonds by acting as a coupling agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phosgene: Used in the synthesis of CID 71312430.
Imidazole: A key reactant in the preparation of this compound.
Carbonyldiimidazole: Another compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its specific molecular structure and reactivity, which make it particularly useful in peptide synthesis and other organic reactions. Its ability to act as both a nucleophile and a base in reactions sets it apart from other similar compounds .
Properties
CAS No. |
358619-08-6 |
|---|---|
Molecular Formula |
C21H33BKN6S3 |
Molecular Weight |
515.6 g/mol |
InChI |
InChI=1S/C21H33BN6S3.K/c1-19(2,3)23-10-13-26(16(23)29)22(27-14-11-24(17(27)30)20(4,5)6)28-15-12-25(18(28)31)21(7,8)9;/h10-15H,1-9H3;/q-1;+1 |
InChI Key |
SYQSFZOCQGXLJQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](N1C=CN(C1=S)C(C)(C)C)(N2C=CN(C2=S)C(C)(C)C)N3C=CN(C3=S)C(C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)




![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)
